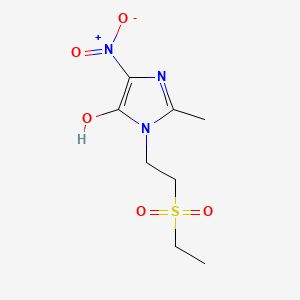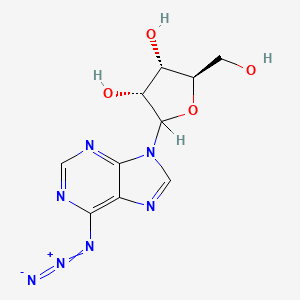
6-Azido-9-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azido-9- is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of an arabinofuranosyl sugar moiety attached to a purine base with an azido group at the 6-position. It is known for its potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-9- typically involves the conversion of 9-β-D-arabinofuranosyladenine (ara-A) to its 6-azido derivative. One common method includes the reaction of ara-A with a chlorinating agent to form 6-chloro-9-β-D-arabinofuranosylpurine, which is then treated with sodium azide to yield 6-Azido-9- .
Industrial Production Methods: While specific industrial production methods for 6-Azido-9- are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.
化学反应分析
Types of Reactions: 6-Azido-9- undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Reduction: 9-Arabinofuranosyl-6-aminopurine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
6-Azido-9- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and as a research chemical.
作用机制
The mechanism of action of 6-Azido-9- involves its conversion to 9-β-D-arabinofuranosyladenine (ara-A) in vivo. Ara-A is then phosphorylated to its active triphosphate form, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .
相似化合物的比较
9-β-D-Arabinofuranosyladenine (ara-A): A nucleoside analog with antiviral properties.
9-β-D-Arabinofuranosylguanine (ara-G): Another nucleoside analog with similar antiviral and anticancer activities.
Uniqueness: 6-Azido-9- is unique due to the presence of the azido group, which can be selectively reduced to an amine, providing a versatile intermediate for further chemical modifications. This structural feature enhances its potential as a prodrug and broadens its applicability in medicinal chemistry .
属性
CAS 编号 |
53821-43-5 |
|---|---|
分子式 |
C10H11N7O4 |
分子量 |
293.24 g/mol |
IUPAC 名称 |
(3R,4S,5R)-2-(6-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11N7O4/c11-16-15-8-5-9(13-2-12-8)17(3-14-5)10-7(20)6(19)4(1-18)21-10/h2-4,6-7,10,18-20H,1H2/t4-,6-,7-,10?/m1/s1 |
InChI 键 |
RPEDALNTACVIFY-VTHZCTBJSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-] |
同义词 |
6-AAP nucleoside 9-(beta-D-arabinofuranosyl)-6-azidopurine 9-arabinofuranosyl-6-azidopurine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B1202392.png)
![2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B1202393.png)


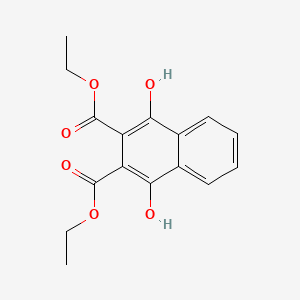
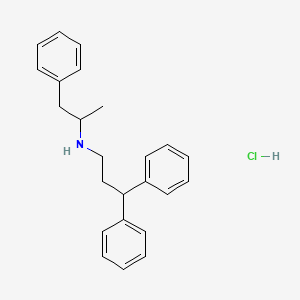
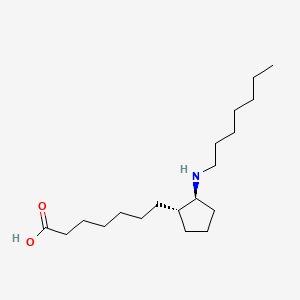
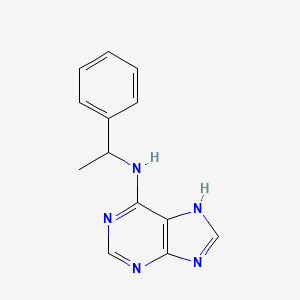
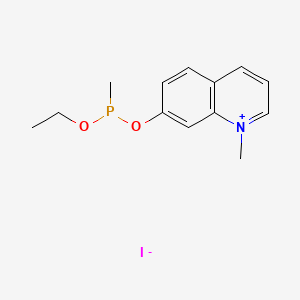


![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)

